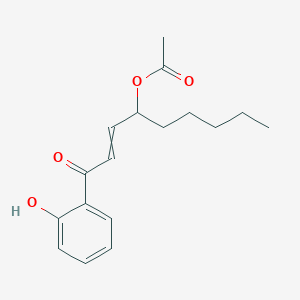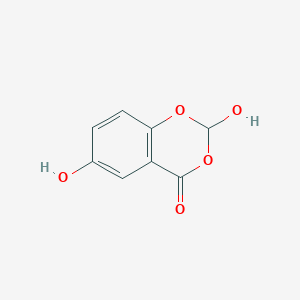
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzene ring fused to a dioxin ring with two hydroxyl groups at positions 2 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of catechol (1,2-dihydroxybenzene) with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodioxin structure. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to catalyze the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to a specific temperature to promote the cyclization reaction, and the product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated benzodioxins.
Wissenschaftliche Forschungsanwendungen
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzodioxin ring can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one: Known for its role in plant defense mechanisms.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Similar structure but with different substituents, leading to distinct chemical properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-:
Uniqueness
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one is unique due to its specific arrangement of hydroxyl groups and the dioxin ring structure, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
194283-23-3 |
|---|---|
Molekularformel |
C8H6O5 |
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
2,6-dihydroxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3,8-9,11H |
InChI-Schlüssel |
SPYKQXPCEVNLPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=O)OC(O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


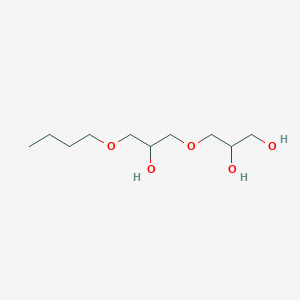
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
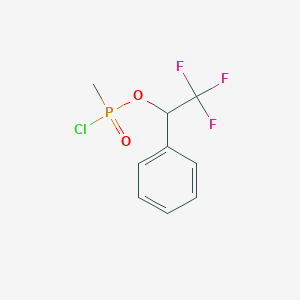
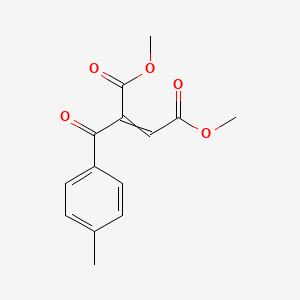
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
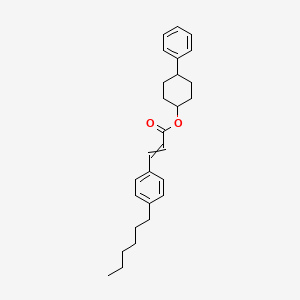
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
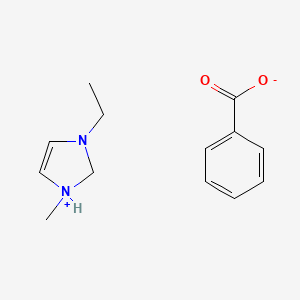
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
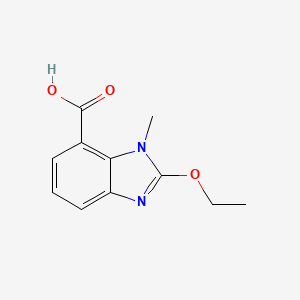
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
